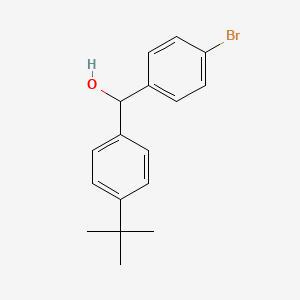

(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol

Description

(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol is a diaromatic methanol derivative featuring a 4-bromophenyl group and a 4-(tert-butyl)phenyl group attached to a central hydroxymethyl (-CH2OH) moiety. For example, (4-bromophenyl)(phenyl)methanol is obtained by reducing (4-bromophenyl)(phenyl)methanone using silica gel column chromatography (hexanes/EtOAc), yielding an oil (88% yield) . The tert-butyl variant likely follows a similar synthetic route but with a tert-butyl-substituted ketone precursor.

Such compounds are valuable intermediates in medicinal chemistry, as seen in bromodiphenhydramine synthesis, where analogous methanols serve as precursors for antihistaminic agents .

Properties

IUPAC Name |

(4-bromophenyl)-(4-tert-butylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOCVKVVORCGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium iodide or potassium fluoride can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: 4-Bromophenyl(4-(tert-butyl)phenyl)ketone or 4-Bromophenyl(4-(tert-butyl)phenyl)carboxylic acid.

Reduction Products: 4-Bromophenyl(4-(tert-butyl)phenyl)amine or other reduced derivatives.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of (4-Bromophenyl)(4-(tert-butyl)phenyl)methanol span several scientific disciplines:

Chemistry

- Intermediate Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for exploring new synthetic pathways.

Biology

- Biological Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structure allows for potential interactions with microbial cell membranes, which could disrupt their integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways within cells.

Medicine

- Pharmaceutical Development : Research is ongoing to explore its potential use in drug development, particularly as an antimicrobial agent amidst rising antibiotic resistance. The compound's structure suggests it could be effective against various pathogens.

Industry

- Material Science : In industrial applications, it is used in the production of advanced materials and polymers due to its unique chemical properties.

Antimicrobial Testing

A study assessed the antibacterial activity of various phenolic compounds, including derivatives of this compound. Significant antibacterial effects were observed against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 100 µg/mL.

Structure-Activity Relationship Studies

Research focused on the structure-activity relationship (SAR) of brominated phenolic compounds revealed that substitution patterns significantly affect biological activity. The presence of bromine at the para position was linked to enhanced antimicrobial properties.

In Vitro Studies

In vitro assays demonstrated that this compound could effectively inhibit bacterial growth, supporting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-(tert-butyl)phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and tert-butyl groups can affect the compound's binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of (4-Bromophenyl)(4-(tert-butyl)phenyl)methanol with key analogs:

Key Differences and Implications

- Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance compared to phenyl or methyl substituents. This may reduce reactivity in nucleophilic substitutions but improve stability in hydrophobic environments .

- Lipophilicity: The tert-butyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability, a critical factor in drug design .

- Synthetic Yield: While (4-bromophenyl)(phenyl)methanol is obtained in 88% yield, the tert-butyl analog’s yield might be lower due to steric challenges during purification .

Research Findings and Data Tables

Comparative Physicochemical Data

| Property | Target Compound | (4-Bromophenyl)(phenyl)methanol | (4-Bromo-3-methylphenyl)methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.24 | 247.13 | 201.06 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Organic solvents | Organic solvents | Limited aqueous solubility |

| Synthetic Yield | Not reported | 88% | Not reported |

Reactivity Trends

Biological Activity

The compound (4-Bromophenyl)(4-(tert-butyl)phenyl)methanol , also known as B7862146, is a phenolic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C15H17BrO

- Molecular Weight : 305.2 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure features a bromophenyl group and a tert-butylphenyl group attached to a methanol moiety, contributing to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, analogs of this compound have been evaluated against various bacterial strains, including Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) :

Anticancer Activity

The potential anticancer effects of this compound have been explored through various in vitro studies.

- Cell Lines Tested :

- Human leukemia cell lines (e.g., HL-60 and U937).

- Results :

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 - 1.5 | HL-60 |

| CA-4 | 1.0 | HL-60 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

- Mechanism :

- The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Study Findings :

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Antimicrobial Agents and Chemotherapy evaluated various derivatives of bromophenyl compounds against S. aureus. The results indicated that increasing the steric bulk at the para position significantly enhanced antimicrobial efficacy . -

Anticancer Evaluation :

A research article highlighted the synthesis and biological evaluation of similar phenolic compounds showing potent anticancer activity against human leukemia cells. The study emphasized the importance of structural features in modulating biological activity . -

Inflammation Model :

In a preclinical model assessing anti-inflammatory effects, the compound was shown to reduce inflammation markers significantly, suggesting its potential therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.